4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
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Overview
Description
4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with substituted benzylideneamino-5-mercapto-1H-1,2,4-triazoles in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.
Major Products Formed
Oxidation: Formation of corresponding quinazoline diones.
Reduction: Formation of reduced triazoloquinazolines.
Substitution: Formation of substituted triazoloquinazolines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to act as an antagonist of the A2B receptor, which is involved in various physiological processes including tumor growth regulation . The compound binds to the receptor, inhibiting its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its potential as a c-Met kinase inhibitor.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H12N4O2 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
4-(2-methylphenyl)-2H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
InChI |
InChI=1S/C16H12N4O2/c1-10-6-2-4-8-12(10)19-14(21)11-7-3-5-9-13(11)20-15(19)17-18-16(20)22/h2-9H,1H3,(H,18,22) |
InChI Key |
AOSYZMDEBPFQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NNC4=O |
Origin of Product |
United States |
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